Bienvenue dans la boutique en ligne BenchChem!

N-benzyl-2-(4-phenylpiperazin-1-yl)quinazolin-4-amine Hydrochloride

Epigenetics DNA Methyltransferase Structure-Activity Relationship

This specific quinazoline hydrochloride (CAS 1052411-29-6) is mandatory for DNMT3A inhibitor studies. SAR data show that the C2 4-phenylpiperazine group is critical for hydrophobic enzyme-pocket binding—replacement with morpholine or thiomorpholine abolishes activity. The N-benzyl C4 substitution further defines selectivity over G9a and DNMT1. Procure with confidence to ensure your epigenetic assays match published pharmacophore requirements and anti-proliferative results in U-937/RAJI lymphoma models.

Molecular Formula C25H26ClN5
Molecular Weight 431.97
CAS No. 1052411-29-6
Cat. No. B2525393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-2-(4-phenylpiperazin-1-yl)quinazolin-4-amine Hydrochloride
CAS1052411-29-6
Molecular FormulaC25H26ClN5
Molecular Weight431.97
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC=C2)C3=NC4=CC=CC=C4C(=N3)NCC5=CC=CC=C5.Cl
InChIInChI=1S/C25H25N5.ClH/c1-3-9-20(10-4-1)19-26-24-22-13-7-8-14-23(22)27-25(28-24)30-17-15-29(16-18-30)21-11-5-2-6-12-21;/h1-14H,15-19H2,(H,26,27,28);1H
InChIKeyJZUQSMJUHSWHQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Benzyl-2-(4-phenylpiperazin-1-yl)quinazolin-4-amine Hydrochloride (CAS 1052411-29-6): Research-Grade Quinazoline Chemical Procurement Profile


N-Benzyl-2-(4-phenylpiperazin-1-yl)quinazolin-4-amine hydrochloride (CAS 1052411-29-6) is a synthetic quinazoline derivative available as a research chemical. The compound features a quinazoline core substituted at the C2 position with a 4-phenylpiperazine moiety and at the C4 amine with a benzyl group, supplied as the hydrochloride salt [1]. It is cataloged primarily as a biochemical research tool with a typical purity of ≥95% [1]. Structural analogs in the desmethoxyquinazoline class have been investigated as selective DNA methyltransferase 3A (DNMT3A) inhibitors, though the specific biological profile of this precise molecule remains sparsely characterized in the open scientific literature [2].

Procurement Risk: Why N-Benzyl-2-(4-phenylpiperazin-1-yl)quinazolin-4-amine Hydrochloride Cannot Be Interchanged with In-Class Analogs


Quinazoline derivatives exhibit extreme sensitivity in their biological target profile to seemingly minor structural modifications. In the desmethoxyquinazoline series, altering the C4 substituent from a 1-benzylpiperidin-4-ylamino group to a simple benzylamino group, or replacing the C2 4-phenylpiperazine with other cyclic amines, has been shown to drastically alter DNMT3A inhibitory potency, DNMT1/G9a selectivity, and cellular anti-proliferative activity [1]. Specifically, the C2 4-phenylpiperazine moiety is critical for maintaining a hydrophobic interaction network within the enzyme binding pocket; its replacement with morpholine or thiomorpholine abolishes activity [1]. Therefore, procurement of this specific compound—rather than a generic quinazoline analog—is mandatory for experiments requiring the exact pharmacophore defined by the N-benzyl C4 substitution and the C2 phenylpiperazine group.

Quantitative Differentiation Evidence for N-Benzyl-2-(4-phenylpiperazin-1-yl)quinazolin-4-amine Hydrochloride


DNMT3A Inhibitory Potency: Comparative Structure-Activity Relationship in Desmethoxyquinazolines

While direct enzymatic inhibition data for N-benzyl-2-(4-phenylpiperazin-1-yl)quinazolin-4-amine is absent from the literature, its closest characterized analog—N-(1-benzylpiperidin-4-yl)-2-(4-phenylpiperazin-1-yl)quinazolin-4-amine (compound 14)—achieves 63±4% inhibition of the DNMT3A catalytic domain at 100 µM, with residual activity of 40±4% at 10 µM and 13±2% at 3.2 µM [1]. In contrast, the C4-unsubstituted analog (compound 12) shows only 7±0% inhibition at 100 µM, and the C2-morpholine analog (compound 11) achieves 42±3% inhibition, demonstrating that the phenylpiperazine moiety is essential but not sufficient [1]. This SAR framework implies that the target compound, which retains the critical C2 4-phenylpiperazine pharmacophore but differs at C4, is predicted to exhibit a DNMT3A inhibition profile intermediate between compound 14 and weaker analogs, though empirical verification is required.

Epigenetics DNA Methyltransferase Structure-Activity Relationship

Selectivity Profile: Discrimination Between DNMT1, DNMT3A, and G9a in the Quinazoline Series

A defining feature of the desmethoxyquinazoline series is their selective inhibition of DNMT3A over DNMT1 and G9a. The closest analog, compound 14, exhibits 0% inhibition of DNMT1 at 100 µM while inhibiting DNMT3A by 63±4%, yielding a selectivity ratio of >63 [1]. In contrast, the C2-pyrrolidine analog (compound 10) inhibits both DNMT1 (47±1.7% at 100 µM) and DNMT3A (70±4%), demonstrating a non-selective profile [1]. The G9a inhibitory IC50 for compound 14 is >400 µM, whereas the parent BIX-01294 series shows IC50 values of 0.76–8.3 µM against G9a [1]. This selectivity is attributed to the absence of the C6 methoxy group, which is critical for G9a binding [1]. The target compound, lacking the C6 methoxy group, is therefore expected to retain DNMT3A selectivity over G9a, making it a useful tool for studying DNMT3A-specific pathways without confounding G9a inhibition.

Selectivity DNMT1 G9a Methyltransferase

Cellular Anti-Proliferative Activity in Lymphoma Models: Analog Comparison

The N-(1-benzylpiperidin-4-yl)-2-(4-phenylpiperazin-1-yl)quinazolin-4-amine analog (compound 14) induced the highest proliferation arrest and cell death among the series in human lymphoma U-937 and Burkitt's lymphoma RAJI cells, with significant effects starting from 10 µM after 24–72 h treatment [1]. By comparison, the C2-morpholine analog (compound 11) and other analogs with reduced DNMT3A inhibition showed weaker or absent anti-proliferative effects [1]. This cellular activity correlates with DNMT3A inhibitory potency, suggesting that the phenylpiperazine moiety is a key driver of both enzymatic and cellular activity. The target compound, sharing the C2 phenylpiperazine group, is anticipated to show comparable cellular potency, though direct data are lacking.

Anti-proliferative Lymphoma U-937 RAJI Cancer

Defined Research Application Scenarios for N-Benzyl-2-(4-phenylpiperazin-1-yl)quinazolin-4-amine Hydrochloride


Epigenetic Probe Development: DNMT3A-Selective Chemical Tool

This compound serves as a starting scaffold for developing selective DNMT3A chemical probes. Based on SAR data from compound 14, the C2 4-phenylpiperazine group confers DNMT3A inhibition while the desmethoxy quinazoline core ensures selectivity over G9a and DNMT1 [1]. Researchers can use this compound to study DNMT3A-specific DNA methylation dynamics without confounding histone methyltransferase inhibition [1].

Lymphoma Cell Line Studies: Anti-Proliferative Screening

The compound can be employed in proliferation and viability assays using U-937 and RAJI human lymphoma cell lines, where the phenylpiperazine-containing analog demonstrated the highest anti-proliferative activity in the series [1]. This application is suitable for translational oncology research focusing on epigenetic therapies in hematological malignancies.

Structure-Activity Relationship (SAR) Reference Standard

Given the critical role of the C4 substitution in modulating DNMT3A inhibitor potency [1], this N-benzyl analog can serve as a comparative standard against the N-(1-benzylpiperidin-4-yl) analog (compound 14) to delineate the contribution of the C4 substituent to binding affinity and selectivity. Such head-to-head comparisons are essential for medicinal chemistry optimization programs.

In Vitro DNA Demethylation Assays

The compound can be used in CMV-luciferase reactivation assays in KG-1 cells, a model system for evaluating DNA demethylation activity of DNMT3A inhibitors [1]. The structurally related desmethoxyquinazolines have shown luciferase reactivation at sub-toxic doses, confirming target engagement in a cellular context [1].

Quote Request

Request a Quote for N-benzyl-2-(4-phenylpiperazin-1-yl)quinazolin-4-amine Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.